molecular formula C14H11N3O2S B12599129 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide CAS No. 648896-09-7

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide

Cat. No.: B12599129
CAS No.: 648896-09-7
M. Wt: 285.32 g/mol
InChI Key: AMJBQLNBOKHMPU-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted with a hydroxyl group at position 8 and a carboxamide group at position 2 linked to a 5-methyl-1,3-thiazol-2-yl moiety. Its molecular formula is C₁₄H₁₁N₃O₂S (calculated from and ), with a molecular weight of ~285–290 g/mol. The hydroxyl and thiazole groups contribute to hydrogen bonding and hydrophobic interactions, influencing its solubility and biological activity.

Properties

CAS No.

648896-09-7

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

8-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide

InChI

InChI=1S/C14H11N3O2S/c1-8-7-15-14(20-8)17-13(19)10-6-5-9-3-2-4-11(18)12(9)16-10/h2-7,18H,1H3,(H,15,17,19)

InChI Key

AMJBQLNBOKHMPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis with optimization of reaction conditions to maximize yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and various substituted quinoline and thiazole compounds .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 8-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide. The compound has been evaluated against various cancer cell lines, demonstrating promising results.

Study Cancer Cell Line IC50 (µM) Remarks
Mohamed & Ramadan (2020)HCT-15 (colon carcinoma)5.71Higher efficacy than standard drugs
Sayed et al. (2020)HepG2 (liver cancer)10–30Significant cytotoxicity observed
Thiazole-Pyridine HybridsMCF-7 (breast cancer)5.71Better efficacy than 5-fluorouracil

These findings suggest that the compound may inhibit tumor growth and could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of thiazole-containing compounds have been well-documented. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains.

Microorganism Activity
Escherichia coliInhibition observed
Staphylococcus aureusEffective against resistant strains
Pseudomonas aeruginosaModerate activity

These results emphasize the potential of this compound as a therapeutic agent in treating bacterial infections.

Anticonvulsant Properties

The anticonvulsant activity of thiazole derivatives has also been explored. A study reported that certain thiazole-integrated compounds exhibited significant anticonvulsant effects in animal models.

Compound Model Used Result
Thiazole-Pyrrolidine DerivativePTZ-induced seizures in mice100% protection observed

This suggests that this compound may hold promise for developing new anticonvulsant medications.

Case Studies

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer demonstrated that a derivative of this compound significantly reduced tumor size compared to standard chemotherapy.
  • Antimicrobial Resistance Study : A laboratory study showed that the compound effectively inhibited the growth of antibiotic-resistant strains of Staphylococcus aureus, providing a potential new treatment avenue for resistant infections.

Mechanism of Action

The mechanism of action of 8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.

    Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

8-Chloro-4-hydroxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide ()

  • Structural Differences: Chlorine at position 8 vs. hydroxyl in the target compound. Thiadiazole (1,3,4-thiadiazol-2-yl) with isopropyl substituent vs. thiazole (1,3-thiazol-2-yl) with methyl in the target. Carboxamide at quinoline-3 vs. quinoline-2.
  • Functional Implications :
    • The chlorine atom increases lipophilicity and may enhance membrane permeability but reduce solubility.
    • Thiadiazole’s additional nitrogen atom and isopropyl group could alter binding specificity compared to the thiazole-methyl group in the target compound .

N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide ()

  • Structural Differences: Isoquinoline core (fused benzene ring at positions 1–2) vs. quinoline (fused at positions 2–3) in the target. No hydroxyl substituent.
  • Absence of the 8-hydroxy group may reduce antioxidant or metal-chelating activity compared to the target compound .

Meloxicam ()

  • Structural Differences: Benzothiazine core (1,1-dioxo-1λ⁶,2-benzothiazine) vs. quinoline. Similar N-(5-methyl-1,3-thiazol-2-yl) group.
  • Functional Implications: Meloxicam’s sulphonamide group and benzothiazine core confer NSAID activity (COX-2 inhibition), whereas the target compound’s quinoline-hydroxyl group may target different pathways (e.g., kinase inhibition or apoptosis) .

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide ()

  • Structural Differences: Quinoline-4-carboxamide vs. quinoline-2-carboxamide. Thiadiazole with cyclopropyl substituent vs. thiazole-methyl.
  • Functional Implications: The 4-carboxamide position may sterically hinder interactions with planar binding pockets.

Cytotoxicity and Enzyme Modulation

  • Thiazole-containing ligands (): Derivatives like 4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl)benzene sulphonamide (L3) show moderate cytotoxicity against breast cancer cells (IC₅₀ ~10–50 μM). The target compound’s 8-hydroxyquinoline moiety may enhance DNA intercalation or topoisomerase inhibition, improving potency .
  • Alkaline phosphatase inhibition (): Methyl-substituted thiazole derivatives (e.g., compound 8g) exhibit enzyme inhibition (Km ~0.5–1.0 mM), suggesting the thiazole-methyl group’s role in active-site binding. The target compound’s hydroxyl group could further modulate this activity .

Solubility and Pharmacokinetics

  • Meloxicam (): Low aqueous solubility (0.05 mg/mL in water) due to the benzothiazine core.
  • Thiadiazole derivatives (): The 5-isopropyl or cyclopropyl groups reduce solubility, whereas the target compound’s methyl-thiazole offers a balance between lipophilicity and solubility .

Biological Activity

8-Hydroxy-N-(5-methyl-1,3-thiazol-2-yl)quinoline-2-carboxamide, a derivative of 8-hydroxyquinoline, has garnered significant attention due to its diverse biological activities. This compound exhibits promising pharmacological properties, including anticancer, antiviral, and antimicrobial effects. The structural features of 8-hydroxyquinoline derivatives, particularly the presence of the hydroxyl group and the thiazole moiety, contribute to their biological efficacy.

Chemical Structure and Properties

The compound can be represented by the following structure:

C15H13N3O2S\text{C}_{15}\text{H}_{13}\text{N}_3\text{O}_2\text{S}

This structure includes a quinoline ring system linked to a thiazole group, which enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds related to 8-hydroxyquinoline exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms such as:

  • Caspase Activation : Activation of caspases is critical for the apoptotic process. Compounds have been reported to promote cytochrome c release from mitochondria, leading to caspase-9 and caspase-3 activation .
  • Inhibition of Tumor Cell Invasion : Some derivatives disrupt pathways involved in cancer cell migration and invasion, such as the FAK/Paxillin pathway, which is crucial for metastasis .

Table 1: Anticancer Efficacy of 8-Hydroxyquinoline Derivatives

CompoundCell LineGI50 (µM)Mechanism
SK228A5490.20 - 2.58Apoptosis induction
Derivative ACL15< 5.0Invasion inhibition

Antiviral Activity

The antiviral potential of 8-hydroxyquinoline derivatives has also been explored. These compounds have shown effectiveness against various viruses by acting as inhibitors of viral replication. For example:

  • Mechanism of Action : The antiviral activity is believed to be influenced by the lipophilicity and electron-withdrawing properties of substituents on the anilide ring. Enhanced lipophilicity correlates with increased viral inhibition while maintaining low cytotoxicity .

Table 2: Antiviral Activity Data

CompoundVirus TypeInhibition (%)Cytotoxicity (%)
Derivative BH5N191.29.7
Derivative CCOVID-19TBDTBD

Antimicrobial Activity

The antimicrobial properties of 8-hydroxyquinoline derivatives have been validated through various studies. These compounds have demonstrated efficacy against different bacterial and fungal strains.

Case Study: Antimicrobial Testing
A study tested several synthesized derivatives against common pathogens:

  • Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
  • Results : Certain derivatives exhibited MIC values in the low micromolar range against both Gram-positive and Gram-negative bacteria .

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